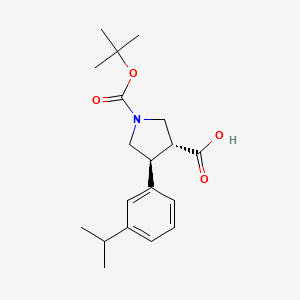

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid

Description

"(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid" is a pyrrolidine-based compound characterized by a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a 3-isopropylphenyl substituent at the 4-position of the pyrrolidine ring. The "rel" designation indicates a racemic mixture, with relative stereochemistry (3R,4S) in the pyrrolidine core. Its molecular formula is inferred as C₁₉H₂₇NO₄ (molecular weight ~333.43 g/mol), based on analogous compounds in the evidence (e.g., ethylphenyl variant: C₁₈H₂₅NO₄, 319.4 g/mol ).

Properties

Molecular Formula |

C19H27NO4 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C19H27NO4/c1-12(2)13-7-6-8-14(9-13)15-10-20(11-16(15)17(21)22)18(23)24-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)/t15-,16+/m1/s1 |

InChI Key |

XGDTVWJDXPTNIA-CVEARBPZSA-N |

Isomeric SMILES |

CC(C)C1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Isopropylphenyl Group: This step involves the alkylation of the pyrrolidine ring with an isopropylphenyl halide under basic conditions.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isopropylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the stereochemical requirements of biological processes. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.

Medicine

In medicinal chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule, which can then interact with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected pyrrolidine-3-carboxylic acids with aromatic substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings

Electron-Donating Groups: Methoxy groups in the 3,5-dimethoxyphenyl variant (364.42 g/mol ) improve aqueous solubility, critical for bioavailability. Steric Effects: The 3-isopropylphenyl group in the target compound introduces significant steric bulk, which may reduce off-target interactions but complicate synthetic yields .

Synthetic Efficiency :

- Crude yields for related compounds range from 63% (3,5-dimethoxyphenyl variant ) to 76% (indole variant ), suggesting that substituent complexity impacts reaction efficiency. The target compound’s synthesis may require optimization due to the bulky isopropyl group.

Safety and Handling :

- Analogous Boc-protected pyrrolidines (e.g., piperidine variant ) exhibit hazards such as acute oral toxicity (H302) and skin irritation (H315). Similar precautions are recommended for the target compound.

Biological Relevance :

- Structural analogs with indole or arylurea groups (e.g., 14{6,5} ) show >99% purity, indicating suitability for drug discovery. The target compound’s isopropyl group may mimic hydrophobic residues in viral protease substrates, aligning with repurposing strategies for antiviral agents .

Biological Activity

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, which contribute to its chemical reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.36 g/mol. The structure incorporates a pyrrolidine ring, which is crucial for its biological activity, and various substituents that modulate its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid is primarily associated with its interactions with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : It can bind to various receptors, influencing signal transduction pathways. This action can lead to alterations in cellular responses, such as modulation of neurotransmitter release or hormone signaling.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant activity against certain enzymes. For instance, it has been shown to inhibit the activity of serine proteases, which play critical roles in various physiological processes.

| Study | Target | Effect |

|---|---|---|

| Study 1 | Serine Protease | 50% inhibition at 10 µM |

| Study 2 | Cyclooxygenase (COX) | Moderate inhibition observed |

Case Studies

A notable case study involved the evaluation of the compound's effects on cancer cell lines. The results indicated that it could induce apoptosis in specific cancer types through the activation of caspases.

- Cell Line Tested : MCF-7 (breast cancer)

- Concentration : 5 µM

- Outcome : Increased apoptosis rate by 30% compared to control.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2S,4S)-4-(methoxymethyl)-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid | Structure | Different substituents affecting reactivity |

| (2S,5S)-1-[n-(methoxycarbonyl)-l-valyl]-5-methylpyrrolidin-2-carboxylic acid | Structure | Valine moiety introduces different biological interactions |

Future Directions

Research into (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid is ongoing, focusing on:

- Mechanistic Studies : Further elucidation of its interaction with target proteins and pathways.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Therapeutic Applications : Exploring potential uses in treating diseases such as cancer and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.